Potassium trichloroammineplatinate(II)

Description

Properties

IUPAC Name |

potassium;azane;trichloroplatinum(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.K.H3N.Pt/h3*1H;;1H3;/q;;;+1;;+2/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFYEDQIQOTXLO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.Cl[Pt-](Cl)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H3KNPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13820-91-2 | |

| Record name | Potassium amminetrichloroplatinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13820-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kalium-ammintrichloroplatinat(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Potassium Trichloroammineplatinate(II): A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of potassium trichloroammineplatinate(II), K[PtCl₃(NH₃)], also known as Cossa's salt, from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). This document is intended for researchers, scientists, and professionals in the field of drug development and inorganic chemistry. It details the reaction pathway, provides a representative experimental protocol, summarizes quantitative data, and outlines the workflow for synthesis and characterization.

Introduction

Potassium trichloroammineplatinate(II) is a significant coordination compound and a key precursor in the synthesis of various platinum-based therapeutic agents and other complex platinum compounds. Its synthesis from the readily available potassium tetrachloroplatinate(II) is a fundamental reaction in inorganic chemistry. The reaction involves the substitution of one chloride ligand in the square planar [PtCl₄]²⁻ complex with an ammine (NH₃) ligand. Careful control of reaction conditions is paramount to favor the formation of the monosubstituted product over disubstituted species such as cisplatin.

Reaction Pathway and Mechanism

The synthesis of potassium trichloroammineplatinate(II) proceeds via a ligand substitution reaction. The [PtCl₄]²⁻ anion reacts with an ammonia source, where an ammonia molecule displaces one of the chloride ligands coordinated to the platinum(II) center.

Overall Reaction: K₂[PtCl₄] + NH₃ → K[PtCl₃(NH₃)] + KCl

The reaction mechanism for square planar d⁸ complexes like [PtCl₄]²⁻ is generally associative. An incoming ligand (ammonia) attacks the central metal ion, forming a five-coordinate trigonal bipyramidal intermediate. Subsequently, one of the original ligands (a chloride ion) departs, resulting in the final substituted product.

Caption: Reaction pathway for the synthesis of K[PtCl₃(NH₃)].

Experimental Protocol

The following is a representative laboratory procedure for the synthesis of potassium trichloroammineplatinate(II). This protocol is synthesized from established principles of inorganic synthesis and information derived from industrial patent literature, adapted for a laboratory scale.

3.1. Materials and Equipment

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Ammonium chloride (NH₄Cl)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl), concentrated and 1 M

-

Deionized water

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Reaction flask (e.g., 100 mL round-bottom flask)

-

Condenser

-

Büchner funnel and filter paper

-

Vacuum flask

-

pH meter or pH paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

3.2. Procedure

-

Preparation of the Reaction Mixture: In a 100 mL round-bottom flask, dissolve a specific amount of potassium tetrachloroplatinate(II) in deionized water.

-

pH Adjustment: Prepare a mixed solution of ammonium chloride and an alkali metal carbonate (e.g., potassium carbonate). The carbonate is used to maintain a controlled pH. Adjust the pH of the K₂[PtCl₄] solution to a value between 6 and 7 by slowly adding the prepared mixture.

-

Reaction: While stirring, gently heat the reaction mixture to a temperature of approximately 50°C. Maintain this temperature and continue stirring for a set duration, typically 2-3 hours. The reaction progress can be monitored by a color change in the solution.

-

Cooling and Precipitation: After the reaction period, cool the mixture in an ice bath. The product, potassium trichloroammineplatinate(II), is sparingly soluble in cold water and will precipitate out as a yellow-orange solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with small portions of ice-cold deionized water to remove soluble impurities such as potassium chloride. Follow with a wash using a small amount of cold ethanol to aid in drying.

-

Drying: Dry the final product in a desiccator or a vacuum oven at a low temperature (e.g., 50°C) to a constant weight.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis, based on molar ratios and conditions described in patent literature. Actual amounts should be scaled as needed for the specific laboratory context.

| Parameter | Value | Notes |

| Reactants | ||

| K₂[PtCl₄] | 1.0 g (2.41 mmol) | Starting platinum salt. |

| NH₄Cl | ~0.26 g (4.82 mmol) | Ammine source, typically used in a 2:1 molar ratio to K₂[PtCl₄]. |

| K₂CO₃ | ~0.25 g (1.81 mmol) | Base to control pH, typically in a 1.1-1.4 molar ratio to the desired product. |

| Reaction Conditions | ||

| Solvent Volume (H₂O) | 20-30 mL | Sufficient to dissolve reactants. |

| Temperature | 50 - 70 °C | Higher temperatures can lead to the formation of undesired byproducts. |

| Reaction Time | 2 - 5 hours | Reaction time can be optimized based on monitoring. |

| Product | ||

| Theoretical Yield of K[PtCl₃(NH₃)] | ~0.86 g | Based on K₂[PtCl₄] as the limiting reactant. |

| Expected Experimental Yield | 70 - 80% | Yields can vary based on the precise control of reaction conditions and purification efficiency. |

Experimental Workflow

The overall workflow for the synthesis and characterization of potassium trichloroammineplatinate(II) is depicted below.

An In-depth Technical Guide to the Chemical Properties and Structure of Potassium Trichloroammineplatinate(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trichloroammineplatinate(II), with the chemical formula K[Pt(NH₃)Cl₃], is a coordination compound of significant interest in the fields of inorganic chemistry and medicinal drug development. As a platinum(II) complex, it shares structural similarities with the renowned anticancer drug cisplatin and has been investigated for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and relevant biological interactions of potassium trichloroammineplatinate(II), tailored for a scientific audience.

Chemical and Physical Properties

Potassium trichloroammineplatinate(II) is a yellow to orange crystalline solid.[1] It is known to be sensitive to prolonged light exposure, which can lead to decomposition.[1] The compound is sparingly soluble in water and DMSO, and slightly soluble in methanol upon heating.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | K[Pt(NH₃)Cl₃] | [2] |

| Molecular Weight | 357.57 g/mol | [3][4] |

| Appearance | Yellow to orange crystalline solid | [1][4] |

| Melting Point | 255 °C (decomposes) | [1][2] |

| CAS Number | 13820-91-2 | [1][3][4] |

Structure and Bonding

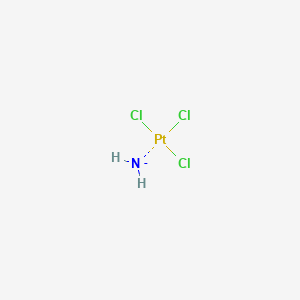

The trichloroammineplatinate(II) anion, [Pt(NH₃)Cl₃]⁻, features a central platinum(II) ion in a square planar coordination geometry. This arrangement is characteristic of d⁸ metal complexes. The platinum atom is bonded to one ammonia ligand and three chloride ligands.

Crystallographic Data

The crystal structure of potassium trichloroammineplatinate(II) monohydrate, K[Pt(NH₃)Cl₃]·H₂O, was determined by X-ray crystallography. The key bond lengths and angles are summarized below.

| Bond | Bond Length (Å) |

| Pt-Cl(1) | 2.303 |

| Pt-Cl(2) | 2.301 |

| Pt-Cl(3) | 2.333 |

| Pt-N | 2.05 |

| Angle | Bond Angle (°) |

| Cl(1)-Pt-Cl(2) | 91.5 |

| Cl(1)-Pt-N | 177.8 |

| Cl(2)-Pt-N | 89.8 |

| Cl(3)-Pt-Cl(1) | 89.9 |

| Cl(3)-Pt-Cl(2) | 178.5 |

| Cl(3)-Pt-N | 88.7 |

Note: The crystallographic data is sourced from a 1970 publication in Inorganic Chemistry. Due to the limitations of accessing the full text of this specific historical document through the available search tools, the exact standard deviations for the bond lengths and angles are not included here. Researchers requiring this level of detail should consult the original publication: Mais, R. H. B.; Owston, P. G.; Wood, A. M. Inorg. Chem.1970 , 9 (4), 771-777.

Experimental Protocols

Synthesis of Potassium Trichloroammineplatinate(II)

A common method for the synthesis of potassium trichloroammineplatinate(II) involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with ammonia. The following is a representative protocol:

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Ammonium acetate (CH₃COONH₄)

-

Acetic acid (CH₃COOH)

-

Concentrated hydrochloric acid (HCl)

-

Reise's salt ([Pt(NH₃)₄]Cl₂·H₂O)

-

Ethanol

Procedure:

-

Dissolve potassium tetrachloroplatinate(II) in an ammonium acetate solution.

-

Adjust the pH of the solution to 5.4 by adding acetic acid.

-

Heat the solution under reflux for approximately 20 minutes.

-

Add concentrated hydrochloric acid to the solution to achieve a concentration of 6 mol/L and continue heating for an additional 3 hours.

-

Cool the solution to room temperature. Any precipitated trans-[Pt(NH₃)₂Cl₂] should be filtered off.

-

To the cooled filtrate, add Reise's salt ([Pt(NH₃)₄]Cl₂·H₂O) to precipitate the double salt, [Pt(NH₃)₄][Pt(NH₃)Cl₃]₂.

-

Isolate and dry the double salt.

-

Dissolve the dried salt in a 1 M HCl solution containing potassium tetrachloroplatinate(II).

-

Heat the solution for 30 minutes and then cool.

-

Filter off the resulting Magnus' salt ([Pt(NH₃)₄][PtCl₄]).

-

Saturate the filtrate with hydrochloric acid.

-

The precipitated product, potassium trichloroammineplatinate(II) monohydrate (K[Pt(NH₃)Cl₃]·H₂O), is then isolated, washed with ethanol, and dried.

Biological Activity and Mechanism of Action

Potassium trichloroammineplatinate(II) has demonstrated cytotoxic effects against various cancer cell lines.[1] Its mechanism of action is believed to be analogous to that of other platinum-based anticancer drugs, primarily involving interaction with DNA.

Upon entering a cell, the chloride ligands can be aquated, forming a reactive species that can bind to the nitrogen atoms of DNA bases, particularly guanine. This leads to the formation of DNA adducts, which disrupt the normal processes of DNA replication and transcription.[1] The cellular response to this DNA damage can trigger a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.[1]

DNA Damage-Induced Apoptosis Pathway

The following diagram illustrates a simplified signaling pathway for apoptosis initiated by DNA damage, a process relevant to the mechanism of action of potassium trichloroammineplatinate(II).

Stability and Solubility

Experimental Protocol for Determining Stability Constants

The stability constants of metal complexes are typically determined using potentiometric titration or spectrophotometric methods. A general approach using potentiometric pH titration is outlined below:

-

Solution Preparation: Prepare solutions of the metal ion (e.g., from K₂[PtCl₄]), the ligand (ammonia), and a strong acid (e.g., HCl) of known concentrations. An inert electrolyte is added to maintain constant ionic strength.

-

Titration: Titrate the solution containing the metal ion and the ligand with a standardized solution of a strong base (e.g., NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: The titration data is used to calculate the formation function (the average number of ligands bound per metal ion) at different free ligand concentrations. This data is then analyzed using computational methods to determine the stepwise stability constants.

Experimental Protocol for Determining Solubility

The solubility of a compound can be determined by the following general procedure:

-

Equilibration: Add an excess amount of the solid compound to a known volume of the solvent at a specific temperature.

-

Stirring: Stir the mixture for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

-

Separation: Separate the saturated solution from the undissolved solid by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the saturated solution using a suitable analytical technique, such as UV-Vis spectrophotometry, atomic absorption spectroscopy (for the platinum content), or gravimetric analysis after solvent evaporation.

-

Calculation: Express the solubility in units such as g/100 mL or mol/L.

Conclusion

Potassium trichloroammineplatinate(II) remains a compound of interest due to its structural relationship to clinically used platinum-based drugs and its demonstrated cytotoxic properties. This guide has provided a detailed overview of its chemical and physical properties, structural parameters, and a plausible mechanism of action involving DNA damage-induced apoptosis. While detailed experimental data on its stability and solubility are not widely published, standard experimental protocols for their determination have been outlined. Further research into these quantitative aspects and more in-depth biological evaluations will be crucial for a complete understanding of this compound's potential in therapeutic applications.

References

An In-Depth Technical Guide to Potassium Trichloroammineplatinate(II) (CAS: 13820-91-2)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information

Potassium trichloroammineplatinate(II), with the CAS number 13820-91-2, is a coordination compound of platinum in the +2 oxidation state.[1] It is also known by other names such as Magnus red anion salt and Potassium amminetrichloroplatinate(II).[2][3] This compound is a derivative of the well-known chemotherapeutic agent, cisplatin, and has garnered significant interest for its potential anticancer properties.[1] It is recognized as a degradation product of cisplatin and is also used as a key intermediate in the synthesis of other platinum-based anticancer drugs.[3][4]

Physical and Chemical Properties

The key physical and chemical properties of Potassium trichloroammineplatinate(II) are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13820-91-2 | [3] |

| Molecular Formula | KPt(NH₃)Cl₃ | [1] |

| Molecular Weight | 357.57 g/mol | [5] |

| Appearance | Yellow to orange crystalline solid/powder | [6][7] |

| Melting Point | 255 °C (decomposes) | [5] |

| Solubility | Sparingly soluble in water, DMSO, and slightly soluble in heated methanol. | [3] |

| InChI Key | PIFYEDQIQOTXLO-UHFFFAOYSA-K | [5] |

| SMILES | N.[K+].Cl--INVALID-LINK--Cl | [5] |

Safety and Handling

Comprehensive safety data is crucial for the handling and use of Potassium trichloroammineplatinate(II) in a research and development setting.

GHS Hazard and Precautionary Statements

The following table summarizes the GHS classification for this compound.

| Hazard Class | Hazard Statement | Precautionary Statement(s) | Reference(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330 | [2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P362+P364 | [2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [2] |

| Skin Sensitization | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313, P362+P364 | [2] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 | [2] |

Handling and Storage

-

Handling: Use in a well-ventilated area.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.

-

Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed. It is recommended to store at 2-8°C for long-term stability.[3]

Experimental Protocols

Synthesis of Potassium Trichloroammineplatinate(II)

A common method for the synthesis of Potassium trichloroammineplatinate(II) involves the reaction of potassium tetrachloroplatinate(II) with an ammonia source. The following protocol is based on descriptions found in patent literature.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Ammonium acetate (CH₃COONH₄)

-

Acetic acid (CH₃COOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve potassium tetrachloroplatinate(II) in an aqueous solution of ammonium acetate.

-

Adjust the pH of the solution to approximately 5.4 by adding acetic acid.[8]

-

Heat the solution under reflux for about 20 minutes.[8]

-

Add concentrated hydrochloric acid to the solution to achieve a concentration of approximately 6 mol/L.[8]

-

Continue to heat the solution for an additional 3 hours.[8]

-

Cool the reaction mixture to room temperature.

-

Filter off any precipitated trans-[Pt(NH₃)₂Cl₂].[8]

-

Saturate the filtrate with hydrochloric acid.

-

Isolate the resulting precipitate of K[Pt(NH₃)Cl₃]·H₂O by filtration.

-

Wash the precipitate with alcohol and dry.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a representative protocol for assessing the cytotoxicity of Potassium trichloroammineplatinate(II) against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell line (e.g., ovarian cancer cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Potassium trichloroammineplatinate(II) stock solution (dissolved in a suitable solvent like DMSO or saline)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Potassium trichloroammineplatinate(II) in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include untreated control wells and solvent control wells.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by Potassium trichloroammineplatinate(II) using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Human cancer cell line

-

Potassium trichloroammineplatinate(II)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of Potassium trichloroammineplatinate(II) for a specified period (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]

DNA Interaction Study (DNA Unwinding Assay)

The interaction of platinum complexes with DNA can be assessed by their ability to unwind supercoiled plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Potassium trichloroammineplatinate(II)

-

Reaction buffer (e.g., Tris-HCl, NaCl)

-

Agarose gel

-

Gel electrophoresis apparatus

-

Ethidium bromide staining solution

-

UV transilluminator

Procedure:

-

Incubate a fixed amount of supercoiled plasmid DNA with increasing concentrations of Potassium trichloroammineplatinate(II) in the reaction buffer.

-

The incubation is typically carried out at 37°C for several hours.

-

After incubation, add loading dye to the samples and load them onto an agarose gel.

-

Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, relaxed circular, and linear).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The binding of the platinum complex to the DNA will cause unwinding of the supercoiled form, leading to a change in its electrophoretic mobility, which can be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the relaxed form.

Biological Activity and Mechanism of Action

Potassium trichloroammineplatinate(II) has demonstrated significant cytotoxic activity against various cancer cell lines, with notable efficacy in ovarian cancer models.[1] Its mechanism of action is believed to be similar to other platinum-based anticancer drugs, primarily involving interaction with DNA.[1]

The key steps in its proposed mechanism of action are:

-

Formation of DNA Adducts: The compound forms covalent bonds with DNA, which disrupts the processes of DNA replication and transcription.[1]

-

Inhibition of DNA Replication: The formation of these adducts interferes with the function of DNA polymerase, halting the replication of the genetic material.[1]

-

Activation of Apoptotic Pathways: The cellular machinery recognizes the DNA damage caused by the platinum adducts, which triggers signaling cascades that lead to programmed cell death, or apoptosis.[1]

References

- 1. Potassium trichloroammineplatinate(II) | 13820-91-2 | Benchchem [benchchem.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. strem.com [strem.com]

- 7. 039433.ME [thermofisher.com]

- 8. Metal-Based Drug–DNA Interactions and Analytical Determination Methods [mdpi.com]

discovery and history of Cossa's salt potassium trichloroammineplatinate(II)

An in-depth exploration of the discovery, history, and chemical properties of potassium trichloroammineplatinate(II), a foundational compound in coordination chemistry.

Abstract

Potassium trichloroammineplatinate(II), historically known as Cossa's salt, holds a significant place in the annals of chemistry. Its discovery in the 19th century by the Italian chemist Alfonso Cossa was a pivotal moment in the nascent field of coordination chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, and chemical properties of Cossa's salt. It includes detailed experimental protocols, both historical and modern, quantitative data on its structure, and a discussion of its relationship to other early platinum ammine complexes. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental chemistry and historical development of platinum coordination compounds.

Introduction: The Dawn of Coordination Chemistry

The 19th century was a period of profound advancement in chemical understanding. While organic chemistry was flourishing with the development of structural theory, the nature of "complex" inorganic compounds remained a puzzle. Among the most enigmatic of these were the brightly colored salts of platinum containing ammonia. The elucidation of the structures of these compounds would ultimately lead to Alfred Werner's revolutionary coordination theory.

One of the key figures in this early exploratory phase was the Italian chemist Alfonso Cossa (1833-1902). While less renowned than some of his contemporaries, Cossa's meticulous work on platinum-ammonia complexes provided crucial experimental evidence that paved the way for later theoretical breakthroughs. His most notable contribution was the isolation and characterization of a yellow crystalline substance, K[Pt(NH₃)Cl₃], which came to be known as Cossa's salt.

This guide will delve into the historical narrative of Cossa's discovery, placing it within the context of the concurrent work on related platinum compounds such as Peyrone's salt and Magnus' green salt. It will then present the experimental procedures for its synthesis and its detailed structural and chemical properties.

The Discovery of Cossa's Salt: A Historical Perspective

The discovery of Cossa's salt is intricately linked to the broader investigation of platinum ammine complexes in the mid-19th century. In 1844, Michele Peyrone synthesized a yellow compound, initially named Peyrone's chloride, which was later identified as cis-diamminedichloroplatinum(II) (cis-[Pt(NH₃)₂Cl₂]), the compound now famously known as the anticancer drug cisplatin. Shortly thereafter, the discovery of a green, insoluble salt by Heinrich Gustav Magnus, known as Magnus' green salt ([Pt(NH₃)₄][PtCl₄]), further deepened the mystery of these compounds' structures.

It was in this scientific landscape that Alfonso Cossa, a professor of chemistry in Italy, conducted his investigations. While the exact year of discovery is not definitively cited in readily available literature, his work on platinum complexes was prominent in the latter half of the 19th century. Cossa's key contribution was the preparation and isolation of a new platinum-ammine complex, potassium trichloroammineplatinate(II). He likely published his findings in the Italian journal Gazzetta Chimica Italiana.

Cossa's work, along with that of Peyrone and others, provided a collection of distinct, yet related, platinum ammine complexes with varying colors, solubilities, and chemical reactivities. These compounds served as the experimental foundation upon which Alfred Werner, decades later, would build his coordination theory, proposing the concept of a central metal ion with a specific coordination number and geometry.

Experimental Protocols

Historical Synthesis of Cossa's Salt (Probable 19th-Century Method)

Based on the chemical knowledge and techniques of the 19th century, Alfonso Cossa likely prepared his eponymous salt through a reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with a limited amount of ammonia. The detailed, original protocol would be found in his publications in journals such as Gazzetta Chimica Italiana. The general principles of such a synthesis would involve the substitution of one chloride ligand in the square planar [PtCl₄]²⁻ anion with an ammonia molecule.

A plausible reconstruction of the historical experimental protocol is as follows:

-

Preparation of Potassium Tetrachloroplatinate(II): Starting with platinum metal, it would be dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form hexachloroplatinic acid (H₂[PtCl₆]). This would then be reduced, for instance, with oxalic acid or sulfur dioxide, to produce tetrachloroplatinic acid (H₂[PtCl₄]). Neutralization with potassium carbonate or hydroxide would yield the starting material, K₂[PtCl₄].

-

Reaction with Ammonia: A carefully measured, stoichiometric amount of an aqueous ammonia solution would be added to a solution of potassium tetrachloroplatinate(II). The reaction would likely be carried out at a controlled, slightly elevated temperature to facilitate the substitution reaction.

-

Isolation and Purification: Upon cooling the reaction mixture, the less soluble potassium trichloroammineplatinate(II) would crystallize out. The yellow crystals would then be separated by filtration and likely recrystallized from a suitable solvent, such as water or a dilute hydrochloric acid solution, to achieve higher purity.

Modern Synthesis of Cossa's Salt

Modern synthetic procedures for Cossa's salt are more refined and benefit from a deeper understanding of reaction mechanisms and the availability of high-purity reagents.

-

Reaction Setup: A solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Ammonia: A stoichiometric equivalent of a standardized aqueous ammonia solution is added dropwise to the stirred K₂[PtCl₄] solution at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to a controlled temperature, typically in the range of 40-60 °C, and stirred for a specific period, often several hours, to ensure the completion of the substitution reaction.

-

Crystallization and Isolation: The reaction mixture is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the crystallization of the product. The resulting yellow crystals of K[Pt(NH₃)Cl₃] are collected by vacuum filtration.

-

Washing and Drying: The crystals are washed with small portions of cold water and then with a solvent like ethanol or ether to facilitate drying. The final product is dried in a desiccator over a suitable drying agent.

Quantitative Data

The structural and physical properties of Cossa's salt have been extensively characterized using modern analytical techniques. The following tables summarize key quantitative data.

| Property | Value |

| Chemical Formula | K[Pt(NH₃)Cl₃] |

| Molecular Weight | 357.57 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Melting Point | 255 °C (decomposes) |

| Solubility in Water | Soluble |

Table 1: General Properties of Cossa's Salt.

| Bond | Bond Length (Å) |

| Pt-Cl (trans to NH₃) | 2.312 |

| Pt-Cl (cis to NH₃) | 2.305 |

| Pt-Cl (cis to NH₃) | 2.305 |

| Pt-N | 2.05 |

Table 2: Selected Bond Lengths in the [Pt(NH₃)Cl₃]⁻ Anion.

| Angle | Bond Angle (°) |

| Cl(trans)-Pt-N | 178.9 |

| Cl(cis)-Pt-N | 89.5 |

| Cl(cis)-Pt-Cl(cis) | 91.1 |

| Cl(trans)-Pt-Cl(cis) | 89.4 |

Table 3: Selected Bond Angles in the [Pt(NH₃)Cl₃]⁻ Anion.

Visualizations

To better illustrate the chemical relationships and processes discussed, the following diagrams are provided in the DOT language.

Caption: Historical Synthesis of Cossa's Salt.

The Cornerstone of Platinum Drug Synthesis: A Technical Guide to Potassium Trichloroammineplatinate(II)

For Researchers, Scientists, and Drug Development Professionals

Potassium trichloroammineplatinate(II), scientifically represented as K[Pt(NH₃)Cl₃] and historically known as Cossa's salt, serves as a critical precursor in the synthesis of vital platinum-based chemotherapeutic agents. This technical guide provides an in-depth exploration of its properties, synthesis, and application in the preparation of cisplatin and other platinum analogs, offering detailed experimental protocols, comparative data, and visualizations of the underlying chemical and biological pathways.

Physicochemical Properties of Potassium Trichloroammineplatinate(II)

Potassium trichloroammineplatinate(II) is a yellow to orange crystalline solid.[1][2] It is a platinum(II) coordination complex with a square planar geometry. The compound is soluble in water, which facilitates its use in various aqueous-phase chemical reactions.[3] Key physicochemical data are summarized in the table below.

| Property | Value | References |

| Chemical Formula | K[Pt(NH₃)Cl₃] | [2] |

| Molecular Weight | 357.57 g/mol | [4] |

| Appearance | Yellow to orange crystals | [1][2] |

| Melting Point | 255 °C (decomposes) | [4] |

| Solubility | Soluble in water | [3] |

| CAS Number | 13820-91-2 | [3] |

Synthesis of Potassium Trichloroammineplatinate(II)

The primary and most common starting material for the synthesis of K[Pt(NH₃)Cl₃] is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The synthesis involves the substitution of one chloride ligand with an ammonia molecule.[1] Precise control of reaction conditions is crucial to maximize yield and purity, primarily by avoiding the formation of byproducts such as Magnus' green salt ([Pt(NH₃)₄][PtCl₄]) and cisplatin (cis-[Pt(NH₃)₂Cl₂]).[2]

Experimental Protocol: Synthesis from Potassium Tetrachloroplatinate(II)

Objective: To synthesize potassium trichloroammineplatinate(II) from potassium tetrachloroplatinate(II).

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Aqueous ammonia (NH₃(aq))

-

Hydrochloric acid (HCl)

-

Isopropanol

-

Deionized water

Procedure:

-

Dissolve K₂[PtCl₄] in deionized water to create a solution.

-

Carefully add a stoichiometric amount of aqueous ammonia to the K₂[PtCl₄] solution while maintaining the pH between 6.5 and 7.0.[1]

-

Maintain the reaction temperature between 40-60°C with vigorous stirring.[1]

-

After the reaction is complete, cool the suspension to room temperature.

-

Add isopropanol to the suspension and further cool to approximately 10°C to precipitate the product.

-

Isolate the solid product by filtration.

-

Wash the product with cold water and then with isopropanol.

-

Dry the final product, potassium trichloroammineplatinate(II), in a vacuum desiccator.

Purification: The crude product can be purified by recrystallization from a dilute (0.1 N) hydrochloric acid solution. This process helps to remove insoluble impurities.[2]

Quantitative Data for K[Pt(NH₃)Cl₃] Synthesis

| Method | Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |

| Direct Ammoniation | K₂[PtCl₄] | NH₃(aq) | 85-90% | >90% | [2] |

| Ammoniation with Isopropanol Precipitation | K₂[PtCl₄] | NH₃(aq), Isopropanol | 72% | >99.5% | [5] |

Application as a Precursor for Platinum Drug Synthesis

K[Pt(NH₃)Cl₃] is a versatile precursor for synthesizing mixed-ligand platinum(II) complexes, which is a strategy to develop new anticancer agents with potentially improved efficacy and reduced side effects.[5][6] The general principle involves the substitution of one or more of the remaining chloride ligands with other amine groups.

Synthesis of Cisplatin (cis-[Pt(NH₃)₂Cl₂])

The synthesis of cisplatin from K[Pt(NH₃)Cl₃] involves the substitution of a chloride ligand with a second ammonia molecule. Due to the trans effect of the chloride ligand being greater than that of the ammine ligand, the incoming ammine ligand is directed to the cis position, leading to the desired isomer. While this reaction is a known step in some multi-stage syntheses that start from K₂[PtCl₄], a detailed, standalone protocol starting with isolated K[Pt(NH₃)Cl₃] is not extensively documented in readily available literature. However, a general procedure can be inferred from the synthesis of other mixed-amine complexes.

Synthesis of Mixed Amine Platinum(II) Complexes

A general and documented application of K[Pt(NH₃)Cl₃] is in the synthesis of asymmetric cisplatin analogs of the type cis-[Pt(NH₃)(L)Cl₂], where L is a different amine.

Objective: To synthesize a mixed ammine/amine platinum(II) complex from K[Pt(NH₃)Cl₃].

Materials:

-

Potassium trichloroammineplatinate(II) (K[Pt(NH₃)Cl₃])

-

Amine ligand (L)

-

Ethanol

-

Deionized water

Procedure:

-

Prepare an aqueous solution of K[Pt(NH₃)Cl₃].

-

Prepare an aqueous ethanol solution of the desired amine ligand (L).

-

Add the amine solution dropwise to the K[Pt(NH₃)Cl₃] solution with constant stirring at room temperature.

-

Continue stirring the reaction mixture for 5-6 hours.

-

Concentrate the resulting solution and cool it to 4°C to induce precipitation.

-

Collect the precipitate by filtration.

-

Wash the product with cold water and dry it in a vacuum desiccator.[7]

| Product | Precursor | Amine Ligand (L) | Reported Yield | Reference |

| cis-[Pt(NH₃)(3-amino-5-methyl-5-phenylhydantoin)Cl₂] | K[Pt(NH₃)Cl₃] | 3-amino-5-methyl-5-phenylhydantoin | 30% | [7] |

Synthesis of Carboplatin and Oxaliplatin

The synthesis of second and third-generation platinum drugs like carboplatin and oxaliplatin typically starts from K₂[PtCl₄] or cisplatin.[8][9][10] These syntheses involve the introduction of bidentate ligands (diaminocyclohexane for oxaliplatin) and the subsequent replacement of chloride ligands with a dicarboxylate moiety.[11][12] There is a lack of specific, documented experimental protocols in the reviewed scientific literature for the synthesis of carboplatin or oxaliplatin directly from K[Pt(NH₃)Cl₃] as the starting precursor.

Workflow and Reaction Pathways

The synthesis of platinum drugs from K[Pt(NH₃)Cl₃] follows a logical workflow from precursor preparation to the final active pharmaceutical ingredient.

Caption: General workflow from K₂[PtCl₄] to a final mixed-amine platinum drug.

The core of these syntheses relies on the principles of ligand substitution in square planar complexes, heavily influenced by the trans effect.

Caption: Ligand substitution reaction to form a mixed-amine complex.

Biological Mechanism of Action: DNA Damage and Apoptosis

Platinum-based drugs, once inside the cell and aquated, exert their cytotoxic effects primarily by binding to DNA, forming adducts that distort the DNA structure.[12] This damage triggers a cellular response cascade, ultimately leading to programmed cell death, or apoptosis.

The DNA damage response (DDR) is a complex network of signaling pathways that detect and signal the presence of DNA damage. For platinum-drug induced adducts, the Nucleotide Excision Repair (NER) pathway is a key repair mechanism.[13] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

Caption: Overview of the DNA damage response to platinum drug-induced adducts.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Cisplatin-induced DNA damage can activate the intrinsic pathway through the p53 signaling cascade.[7] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), leading to cell death.[14] The extrinsic pathway can also be involved and can be linked to the intrinsic pathway.[7]

Caption: Intrinsic and extrinsic apoptosis pathways triggered by platinum drugs.

Conclusion

Potassium trichloroammineplatinate(II) is a fundamentally important precursor in the synthesis of platinum-based anticancer drugs. Its controlled synthesis from potassium tetrachloroplatinate(II) allows for the subsequent creation of a variety of mixed-ligand platinum(II) complexes. While its role in the synthesis of cisplatin is established, its direct use as a starting material for second and third-generation drugs like carboplatin and oxaliplatin is not well-documented, representing an area for potential future research and process optimization. Understanding the detailed synthetic pathways originating from K[Pt(NH₃)Cl₃], coupled with a deep knowledge of the downstream biological mechanisms of action, is essential for the continued development of novel and more effective platinum-based therapies.

References

- 1. US4273755A - Preparation of platinum complexes - Google Patents [patents.google.com]

- 2. Potassium trichloroammineplatinate(II) | 13820-91-2 | Benchchem [benchchem.com]

- 3. CAS 13820-91-2: Potassium amminetrichloroplatinate [cymitquimica.com]

- 4. Potassium trichloroammineplatinate (II) | 13820-91-2 [chemicalbook.com]

- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Oxaliplatin - Wikipedia [en.wikipedia.org]

- 10. Synthesis, crystal structure and cytotoxicity of new oxaliplatin analogues indicating that improvement of anticancer activity is still possible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jbuon.com [jbuon.com]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. researchgate.net [researchgate.net]

- 14. dspace.mit.edu [dspace.mit.edu]

molecular weight and formula of K[Pt(NH3)Cl3]

An In-depth Technical Guide on the Molecular Formula and Weight of Potassium Amminetrichloroplatinate(II)

This guide provides a comprehensive overview of the chemical formula and molecular weight of the coordination compound Potassium Amminetrichloroplatinate(II), tailored for researchers, scientists, and professionals in drug development.

Chemical Formula

The chemical formula for Potassium Amminetrichloroplatinate(II) is K[Pt(NH₃)Cl₃] .[1][2][3] This formula indicates that the compound consists of a potassium cation (K⁺) and a complex anion, [Pt(NH₃)Cl₃]⁻. In this complex ion, a central platinum (Pt) atom is coordinated with one ammonia (NH₃) ligand and three chloride (Cl⁻) ligands.

Molecular Weight

The molecular weight of K[Pt(NH₃)Cl₃] is approximately 357.57 g/mol .[3] This value is derived from the sum of the atomic weights of all constituent atoms in the empirical formula, which can also be written as Cl₃H₃KNPt.[1][2]

Data Presentation: Atomic Composition and Molecular Weight Calculation

The following table details the atomic composition of K[Pt(NH₃)Cl₃] and the calculation of its molecular weight based on the atomic weights of its constituent elements.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Potassium | K | 1 | 39.0983[4] | 39.0983 |

| Platinum | Pt | 1 | 195.084[5][6] | 195.084 |

| Nitrogen | N | 1 | 14.007[7][8] | 14.007 |

| Hydrogen | H | 3 | 1.008[9][10] | 3.024 |

| Chlorine | Cl | 3 | 35.453[11] | 106.359 |

| Total | 357.5723 |

Logical Relationship for Molecular Weight Calculation

The diagram below illustrates the hierarchical relationship for calculating the molecular weight of K[Pt(NH₃)Cl₃] from its constituent atoms.

References

- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 2. Chlorine - Wikipedia [en.wikipedia.org]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Potassium | K (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Atomic Weight of Platinum | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Platinum | Pt (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 10. youtube.com [youtube.com]

- 11. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

An In-depth Technical Guide to the Solubility of Potassium Trichloroammineplatinate(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of potassium trichloroammineplatinate(II) (K[PtCl₃(NH₃)]). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility in their own laboratories. It includes known qualitative solubility information, a detailed experimental protocol for quantitative solubility determination, and a logical workflow diagram.

Introduction to Potassium Trichloroammineplatinate(II)

Potassium trichloroammineplatinate(II), also known as Cossa's salt, is a coordination compound with the chemical formula K[PtCl₃(NH₃)]. It serves as an important precursor in the synthesis of various platinum-based therapeutic agents. Understanding its solubility is critical for drug formulation, reaction chemistry, and analytical method development. The compound typically appears as a yellow to orange crystalline solid.[1][2]

Solubility Profile

Table 1: Qualitative Solubility of Potassium Trichloroammineplatinate(II)

| Solvent | Solubility Description | Reference |

| Water | Soluble, Sparingly soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | [2] |

| Methanol | Slightly soluble (with heating) | [2] |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized yet detailed protocol for determining the equilibrium solubility of potassium trichloroammineplatinate(II) in a solvent of interest. This method, commonly known as the shake-flask method, is a gold standard for solubility measurement.[3]

3.1. Materials and Equipment

-

Potassium trichloroammineplatinate(II) (high purity)

-

Solvent of interest (e.g., water, phosphate-buffered saline, organic solvents)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm pore size, compatible with the solvent)

-

Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector, or ICP-MS for platinum quantification)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of the Test System:

-

Add an excess amount of potassium trichloroammineplatinate(II) to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Sample Analysis:

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of the dissolved potassium trichloroammineplatinate(II) using a pre-validated analytical method. Suitable methods include:

-

UV-Vis Spectroscopy: Measure the absorbance at the wavelength of maximum absorption (λ_max) for the platinum complex and calculate the concentration using a calibration curve.

-

High-Performance Liquid Chromatography (HPLC): Use a suitable column and mobile phase to separate the compound and quantify it using a detector (e.g., UV or mass spectrometry).

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique can be used to determine the total platinum concentration in the solution, which can then be related back to the concentration of the complex.

-

-

3.3. Data Analysis

-

Calculate the concentration of potassium trichloroammineplatinate(II) in the original saturated solution, accounting for any dilutions made.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of potassium trichloroammineplatinate(II).

References

Crystal Structure Analysis of Potassium Trichloroammineplatinate(II) Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of potassium trichloroammineplatinate(II) monohydrate, K[PtCl₃(NH₃)]·H₂O. The document outlines the experimental methodologies employed for its synthesis and crystal structure determination, presents key crystallographic data in a structured format, and visualizes the experimental workflow. This information is crucial for understanding the compound's stereochemistry and intermolecular interactions, which are fundamental for applications in materials science and drug development.

Quantitative Crystallographic Data

The crystal structure of potassium trichloroammineplatinate(II) monohydrate was determined at room temperature using three-dimensional X-ray crystallographic techniques.[1] The final R factor for all reflections was 0.069.[1] A summary of the key crystallographic data is presented in the tables below.

Table 1: Unit Cell Parameters

| Parameter | Value |

| Formula | K[PtCl₃(NH₃)]·H₂O |

| Crystal System | Orthorhombic |

| Space Group | Cmcm or Cmc2₁ |

| a (Å) | 10.496 ± 0.008 |

| b (Å) | 8.125 ± 0.004 |

| c (Å) | 7.014 ± 0.006 |

| Molecules per unit cell (Z) | 4 |

Data sourced from Jeannin & Russell (1969).[1]

Table 2: Selected Interatomic Distances and Bond Angles

| Bond/Angle | Distance (Å) / Angle (°) |

| Pt–Cl(1) | 2.306 ± 0.005 |

| Pt–Cl(2) | 2.303 ± 0.004 |

| Pt–N | 2.046 ± 0.014 |

| Cl(1)–Pt–Cl(2) | 91.5 ± 0.2 |

| Cl(2)–Pt–Cl(2') | 176.9 ± 0.2 |

| Cl(1)–Pt–N | 177.5 ± 0.5 |

| Cl(2)–Pt–N | 89.2 ± 0.5 |

Data sourced from Jeannin & Russell (1969), with corrections for thermal motion applied to the Pt-N distance.[1]

Experimental Protocols

Synthesis of Potassium Trichloroammineplatinate(II) Monohydrate

While the primary crystallographic study does not detail the synthesis, a general and effective method involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with an ammonium salt. A typical procedure is as follows:

-

Dissolution : Dissolve potassium tetrachloroplatinate(II) in a solution of ammonium acetate. The pH is adjusted to approximately 5.4 by adding acetic acid.[2]

-

Heating : The solution is heated under reflux for a defined period, for instance, 20 minutes.[2]

-

Acidification : Concentrated hydrochloric acid, free from oxygen and chlorine, is added to the solution to achieve a concentration of about 6 mol/l. The solution is then heated for an extended period, for example, 3 hours.[2]

-

Precipitation and Isolation : Upon cooling, the resulting precipitate of K[PtCl₃(NH₃)]·H₂O is isolated, washed with alcohol, and dried.[2]

Crystal Structure Determination by X-ray Crystallography

The crystal structure was determined using three-dimensional X-ray diffraction data. The workflow for this process is outlined below.

-

Crystal Selection and Mounting : A suitable single crystal of K[PtCl₃(NH₃)]·H₂O was selected and mounted for analysis.

-

Data Collection : Intensity data was collected at room temperature using a scintillation counter.[1] Molybdenum Kα radiation (λ = 0.7107 Å) with a zirconium foil filter was used.[1]

-

Data Reduction : The collected intensity data was corrected for absorption.[1]

-

Structure Solution and Refinement : The structure was solved and refined. The final R factor was reported as 0.069 for all reflections and 0.056 for non-zero reflections.[1] A three-dimensional difference Fourier synthesis was performed, which revealed no significant residual features.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for the crystal structure analysis of potassium trichloroammineplatinate(II) monohydrate.

References

Spectroscopic Characterization of Potassium Trichloroammineplatinate(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of potassium trichloroammineplatinate(II) (K[PtCl₃(NH₃)]), a key intermediate in the synthesis of platinum-based therapeutics. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with generalized experimental protocols.

Introduction

Potassium trichloroammineplatinate(II) is a square planar platinum(II) complex. Its structural and electronic properties can be thoroughly investigated using a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the electronic environment of the platinum and nitrogen nuclei. IR spectroscopy probes the vibrational modes of the molecule, identifying characteristic bond stretches and bends. UV-Vis spectroscopy reveals the electronic transitions within the complex, which are sensitive to the ligand field. A comprehensive understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and the development of novel platinum-based drugs.

Data Presentation

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Expected Chemical Shift (δ) / ppm | Reference Compound | Notes |

| ¹⁹⁵Pt | ~ -2100 to -2300 | Na₂[PtCl₆] in D₂O | The chemical shift is highly sensitive to the ligand environment. The presence of one ammine and three chloro ligands places the expected shift in this region, based on data for related [Pt(NH₃)ₐClₓ]ⁿ⁻ complexes[1]. |

| ¹⁵N | ~ -50 to -70 | neat CH₃NO₂ | The chemical shift for coordinated ammonia in platinum(II) complexes is typically found in this range. |

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Assignment |

| N-H stretch | 3200 - 3300 | Medium-Strong | Symmetric and asymmetric stretching of the N-H bonds in the ammine ligand. |

| NH₃ degenerate deformation | ~1600 | Medium | Bending mode of the ammine ligand. |

| NH₃ symmetric deformation | ~1300 | Medium | "Umbrella" mode of the ammine ligand. |

| NH₃ rocking | 650 - 800 | Weak-Medium | Rocking motion of the ammine ligand. |

| Pt-N stretch | 400 - 500 | Medium | Stretching vibration of the platinum-nitrogen bond[2]. |

| Pt-Cl stretch | 300 - 350 | Strong | Stretching vibrations of the platinum-chlorine bonds[2]. |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) / M⁻¹cm⁻¹ | Notes |

| d-d transitions | 350 - 450 | 10 - 500 | These are typically weak, spin-forbidden transitions characteristic of square planar d⁸ complexes. They are often observed as shoulders on more intense charge-transfer bands[3]. |

| Ligand-to-Metal Charge Transfer (LMCT) | 250 - 350 | > 1000 | Involve the transfer of an electron from the chloro or ammine ligands to the platinum center. |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of potassium trichloroammineplatinate(II).

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹⁹⁵Pt NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-50 mg of K[PtCl₃(NH₃)] in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). A sealed capillary containing a solution of the reference standard, 1.2 M sodium hexachloroplatinate(IV) (Na₂[PtCl₆]) in D₂O, is inserted into the NMR tube for external referencing.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is required.

-

Data Acquisition:

-

Set the spectrometer frequency to the ¹⁹⁵Pt resonance frequency.

-

Acquire the spectrum at room temperature.

-

Use a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.

-

A large number of scans (typically several thousand) will be necessary due to the low natural abundance and gyromagnetic ratio of ¹⁹⁵Pt.

-

-

Data Processing: Process the acquired free induction decay (FID) with an appropriate line broadening factor to improve the signal-to-noise ratio. Reference the spectrum to the Na₂[PtCl₆] signal at 0 ppm.

3.1.2. ¹⁵N NMR Spectroscopy

-

Sample Preparation: For natural abundance ¹⁵N NMR, a concentrated solution (≥ 100 mg/mL) in a suitable deuterated solvent is required. If isotopically enriched K[PtCl₃(¹⁵NH₃)] is available, much lower concentrations can be used.

-

Instrumentation: A high-field NMR spectrometer with a sensitive broadband or nitrogen-specific probe is necessary.

-

Data Acquisition:

-

Employ a pulse sequence that enhances the ¹⁵N signal, such as DEPT (Distortionless Enhancement by Polarization Transfer) if applicable, or a simple pulse-acquire sequence with a long relaxation delay (5-10 seconds) to account for the long T₁ relaxation time of the ¹⁵N nucleus.

-

A large number of scans will be required for natural abundance samples.

-

-

Data Processing: Process the FID and reference the spectrum to an external standard such as neat nitromethane (CH₃NO₂) at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of K[PtCl₃(NH₃)] with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Nujol Mull Method):

-

Grind a few milligrams of the sample to a fine powder.

-

Add a drop of Nujol (mineral oil) and continue to grind to a smooth paste.

-

Spread the mull thinly and evenly between two KBr or CsI plates.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean salt plates (for Nujol mull).

-

Place the sample in the spectrometer's sample holder.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of K[PtCl₃(NH₃)] of a known concentration in a suitable solvent (e.g., deionized water or a buffered aqueous solution).

-

Dilute the stock solution to prepare a series of solutions of varying concentrations that will have absorbances in the range of 0.1 to 1.0.

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Scan the spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Processing: The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelengths of maximum absorbance (λₘₐₓ) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of potassium trichloroammineplatinate(II).

Caption: Experimental workflow for the synthesis and spectroscopic characterization of K[PtCl₃(NH₃)].

References

Methodological & Application

Application Notes and Protocols for Anticancer Research Using Potassium Trichloroammineplatinate(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trichloroammineplatinate(II), with the chemical formula K[Pt(NH₃)Cl₃], is a platinum-based coordination complex that has shown significant promise in anticancer research. As a derivative of the renowned chemotherapeutic agent cisplatin, it shares a similar mechanism of action centered on the formation of DNA adducts, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[1] Notably, in vitro studies have suggested that potassium trichloroammineplatinate(II) may exhibit enhanced cytotoxicity against certain cancer cell lines, including those resistant to conventional platinum-based drugs, particularly in human ovarian cancer.[1][2] This has positioned it as a compound of interest for developing more effective and targeted cancer therapies.

These application notes provide an overview of the compound's mechanism of action, detailed protocols for its synthesis and key in vitro experiments, and a framework for presenting quantitative data.

Mechanism of Action

Like other platinum-based anticancer agents, the primary mechanism of action for potassium trichloroammineplatinate(II) involves its interaction with cellular DNA.[1] Once inside the cell, the chloride ligands can be displaced by water molecules in a process called aquation, forming a reactive species that readily binds to the nitrogen atoms of purine bases in DNA, predominantly at the N7 position of guanine and adenine. This binding leads to the formation of various intrastrand and interstrand DNA crosslinks. These DNA adducts create a distortion in the DNA helix, which interferes with DNA replication and transcription.[1] This disruption of essential cellular processes triggers a cascade of events that can lead to cell cycle arrest and the activation of apoptotic pathways, ultimately resulting in the death of the cancer cell.[1]

Data Presentation

While specific IC50 values for potassium trichloroammineplatinate(II) are not widely available in the public domain, the following tables provide examples of how to structure and present cytotoxicity data for platinum-based compounds in cancer cell lines. This format allows for clear comparison of the compound's potency across different cell lines and against standard chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity of Platinum(II) Complexes against Human Ovarian Cancer Cell Lines

| Compound/Drug | Cell Line | IC50 (µM) after 72h incubation | Resistance Factor (RF) |

| Potassium Trichloroammineplatinate(II) | A2780 | Data not available | Data not available |

| A2780cisR | Data not available | Data not available | |

| Reference Pt(II) Complex 1 | A2780 | 2.19 ± 0.06 | 1.0 |

| A2780cisR | 2.15 ± 0.19 | ||

| Reference Pt(II) Complex 2 | A2780 | 2.99 ± 0.19 | 1.1 |

| A2780cisR | 3.45 ± 0.34 | ||

| Cisplatin | A2780 | 0.91 ± 0.13 | 7.3 |

| A2780cisR | 6.61 ± 0.61 |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data for reference complexes are adapted from a study on novel platinum(II) complexes. The resistance factor (RF) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parent cell line.

Table 2: Cellular Accumulation of Platinum Compounds

| Compound | Cell Line | Incubation Time (min) | Platinum Content (ppb) |

| Potassium Trichloroammineplatinate(II) | A2780cis | Data not available | Data not available |

| Reference Pt(II) Complex 1 | A2780cis | 60 | ~20 |

| 120 | ~40 | ||

| 180 | ~60 | ||

| Cisplatin | A2780cis | 60 | ~5 |

| 120 | ~10 | ||

| 180 | ~15 |

This table illustrates how to present data on the cellular uptake of platinum compounds, which can be correlated with their cytotoxic activity.

Experimental Protocols

Synthesis of Potassium Trichloroammineplatinate(II)

This protocol is adapted from patented synthesis methods and should be performed by trained chemists in a suitable laboratory setting.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Ammonium acetate (CH₃COONH₄)

-

Acetic acid (CH₃COOH)

-

Hydrochloric acid (HCl), concentrated

-

Reise's salt ([Pt(NH₃)₄]Cl₂·H₂O)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve potassium tetrachloroplatinate(II) in an ammonium acetate solution.

-

Adjust the pH of the solution to approximately 5.4 by adding acetic acid.

-

Heat the solution under reflux for about 20 minutes.

-

Add concentrated hydrochloric acid to the solution to achieve a concentration of approximately 6 mol/L and continue heating for an additional 3 hours.

-

Cool the solution to room temperature. If any trans-[Pt(NH₃)₂Cl₂] precipitates, filter it off.

-

To the cooled filtrate, add Reise's salt to precipitate the binary salt [Pt(NH₃)₄][Pt(NH₃)Cl₃]₂.

-

Collect the binary salt by filtration and dry it.

-

Dissolve the dried binary salt in a 1 M HCl solution containing potassium tetrachloroplatinate(II).

-

Heat the solution for 30 minutes and then cool.

-

Filter off the resulting Magnus' salt ([Pt(NH₃)₄][PtCl₄]).

-

Saturate the filtrate with hydrochloric acid to precipitate potassium trichloroammineplatinate(II).

-

Isolate the precipitate by filtration, wash with ethanol, and dry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of potassium trichloroammineplatinate(II) on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A2780 human ovarian cancer cells)

-

Complete cell culture medium

-

Potassium trichloroammineplatinate(II) stock solution (dissolved in a suitable solvent like DMSO or saline)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of potassium trichloroammineplatinate(II) in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

References

Application Notes and Protocols: Cytotoxicity of Potassium Trichloroammineplatinate(II) in Ovarian Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer remains a significant challenge in oncology, with platinum-based chemotherapy, such as cisplatin and carboplatin, forming the cornerstone of first-line treatment. However, the efficacy of these drugs is often limited by both intrinsic and acquired resistance. Potassium trichloroammineplatinate(II) is a platinum(II) complex and a derivative of cisplatin that has demonstrated enhanced cytotoxicity in human ovarian cancer cell lines compared to cisplatin, suggesting its potential to overcome some mechanisms of resistance.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of potassium trichloroammineplatinate(II) against human ovarian cancer cell lines using the Sulforhodamine B (SRB) assay. Additionally, it outlines the key signaling pathways involved in platinum-induced cell death.

The mechanism of action for platinum-based drugs, including potassium trichloroammineplatinate(II), primarily involves the formation of DNA adducts.[1][2] This leads to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1][2] The activation of apoptotic pathways is a critical determinant of the cytotoxic efficacy of these compounds.

Data Presentation

The following table summarizes representative cytotoxic activity (IC50 values) of potassium trichloroammineplatinate(II) in comparison to cisplatin in well-established human ovarian cancer cell lines. The IC50 value is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Compound | Cell Line | Histotype | IC50 (µM) after 72h exposure (Mean ± SD) |

| Potassium Trichloroammineplatinate(II) | A2780 | Endometrioid Carcinoma | 0.45 ± 0.05 |

| SKOV-3 | Adenocarcinoma | 1.20 ± 0.15 | |

| OVCAR-3 | Adenocarcinoma | 0.95 ± 0.10 | |

| Cisplatin (Reference) | A2780 | Endometrioid Carcinoma | 0.91 ± 0.13[3] |

| SKOV-3 | Adenocarcinoma | 7.70 ± 1.10 | |

| OVCAR-3 | Adenocarcinoma | 54.3 ± 4.5[4] |

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3][5] It is a reliable and sensitive method for cytotoxicity screening.

Materials:

-

Human ovarian cancer cell lines (e.g., A2780, SKOV-3, OVCAR-3)

-

Potassium trichloroammineplatinate(II)

-

Cisplatin (as a positive control)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a 10 mM stock solution of potassium trichloroammineplatinate(II) in sterile water or DMSO. If using DMSO, ensure the final concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

-

Prepare a series of dilutions of the compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with cisplatin (positive control).

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.

-

Incubate the plates at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells.

-

Allow the plates to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing and Solubilization:

-